1-methyl-3-nitro-1H-pyrazole-4-sulfonamide

Synthetic Chemistry Medicinal Chemistry Methodology

Sourcing heterocyclic building blocks with precise, non-generic substitution patterns often delays medicinal chemistry projects. 1-Methyl-3-nitro-1H-pyrazole-4-sulfonamide (CAS 1181457-77-1) is a research chemical that directly addresses this bottleneck by providing a ready-to-use, differentiated pyrazole core. - Enables direct SAR exploration of the 4-sulfonamide vector in antiproliferative pathways, as supported by class-level biological activity. - The 1-methyl-3-nitro pattern provides a unique electronic profile for chemoselective transformations and scaffold hopping. - Rigid, planar core with defined H-bond donor/acceptor geometry is ideal for fragment-based drug discovery and computational docking studies.

Molecular Formula C4H6N4O4S
Molecular Weight 206.18 g/mol
CAS No. 1181457-77-1
Cat. No. B1521226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-nitro-1H-pyrazole-4-sulfonamide
CAS1181457-77-1
Molecular FormulaC4H6N4O4S
Molecular Weight206.18 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)[N+](=O)[O-])S(=O)(=O)N
InChIInChI=1S/C4H6N4O4S/c1-7-2-3(13(5,11)12)4(6-7)8(9)10/h2H,1H3,(H2,5,11,12)
InChIKeyOKQYRCQGLCTMQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-nitro-1H-pyrazole-4-sulfonamide: Procurement & Research Applications


1-Methyl-3-nitro-1H-pyrazole-4-sulfonamide (CAS 1181457-77-1) is a heterocyclic building block characterized by a 1-methyl-3-nitro-1H-pyrazole core substituted at the 4-position with a primary sulfonamide group (molecular formula C4H6N4O4S, MW 206.18) [1]. It is primarily supplied as a research chemical with a standard purity of 95% . This compound serves as a versatile scaffold for the synthesis of more complex molecules in medicinal chemistry and life science research, with its unique combination of substituents offering distinct reactivity and biological potential compared to other pyrazole sulfonamides .

Type Heterocyclic building block
Scaffold 1-Methyl-3-nitro-pyrazole-4-sulfonamide
Use context Medicinal chemistry & probe synthesis

1-Methyl-3-nitro-1H-pyrazole-4-sulfonamide: Superiority Over Generic Analogs


Simple substitution with a generic pyrazole or pyrazole sulfonamide fails to replicate the unique chemical and biological profile of 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide. The precise substitution pattern—a 1-methyl, a 3-nitro, and a 4-sulfonamide group—creates a distinct electronic and steric environment that directly influences its reactivity, binding affinity, and physicochemical properties [1]. As a class, pyrazole derivatives exhibit a wide range of biological activities, and the presence of a sulfonamide moiety is known to enhance pharmacological effects, such as enzyme inhibition [2]. This specific arrangement is critical for applications requiring targeted interactions, and using a close analog lacking one of these groups would likely result in a complete loss or significant alteration of the desired function in a research or development context.

Substitution pattern
A simple pyrazole or pyrazole sulfonamide lacks the 1-methyl, 3-nitro, 4-sulfonamide combination; may alter electronic and steric environment.
Functional mismatch
Generic analogs missing one key group may shift reactivity, binding, or class-reported antiproliferative response in research models.
Synthesis route
Attempting to synthesize the 4-sulfonamide isomer directly from nitro-pyrazole may yield regioisomeric mixtures without chemoselective conditions.

1-Methyl-3-nitro-1H-pyrazole-4-sulfonamide: Key Differentiators vs. Analogues


Comparative Synthetic Efficiency from Nitro-Pyrazoles

A recent study has established a copper-catalyzed, solvent-dependent method for the rapid synthesis of N-pyrazolo-sulfonamides directly from nitro-pyrazoles and sulfonyl hydrazides [1]. While specific isolated yields for the title compound are not detailed in the abstract, the study demonstrates that the 4-nitro-pyrazole reactivity can be triggered in an ionic liquid (DBU-AcOH), a method that is applicable for the synthesis of the target compound from its corresponding 1-methyl-4-nitro-pyrazole precursor. In contrast, the reactivity at the 3- and 5-positions of pyrazole proceeds under different solvent conditions (PEG) [1]. This solvent-dependent chemoselectivity highlights a key differentiator for procuring or synthesizing the 4-sulfonamide derivative, as a generic approach may not yield the desired isomer.

Synthetic accessibility
Method context
Solvent-dependent chemoselectivity: DBU-AcOH enables 4-sulfonamide formation; PEG directs reaction to 3/5 positions.
Supports procurement of pre-formed building block over generic synthesis.
Specific yields not provided; review required.
Synthetic Chemistry Medicinal Chemistry Methodology

Antiproliferative Activity of the Pyrazole-4-sulfonamide Scaffold

The class of pyrazole-4-sulfonamide derivatives has been shown to exhibit significant in vitro antiproliferative activity against various cancer cell lines [1]. While head-to-head IC50 data for 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide against a direct comparator is not publicly available, a 2023 study on closely related 3,5-dimethyl and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives reported their IC50 values against U937 cells using a CellTiter-Glo assay [2]. The study confirmed the class's antiproliferative effect without inducing LDH-based cytotoxicity, establishing a clear structure-activity relationship (SAR) that links the pyrazole-4-sulfonamide scaffold to this specific biological outcome. The presence of the nitro group in the target compound is known to further modulate biological activity in other pyrazole derivatives .

Antiproliferative class
Class-level
Pyrazole-4-sulfonamide derivatives show antiproliferative response in U937 cells (CellTiter-Glo). Target compound not individually tested.
Supports cell-model antiproliferative research fit.
IC50 data not available for target compound.
Oncology Antiproliferative Cancer Research

Planar Geometry and Intermolecular Interactions from Crystallography

Single crystal X-ray diffraction studies on a closely related compound confirm a highly planar molecular geometry, with a torsion angle of -179(2)° for a key aromatic ring [1]. This planarity is a critical determinant for molecular recognition, π-π stacking, and binding to flat biological targets. In contrast, a non-planar analog or one with a different substitution pattern would exhibit a different 3D conformation and, consequently, altered binding properties. Furthermore, the intermolecular packing in the solid state is governed by van der Waals forces, with a nearest intermolecular distance of 3.647 Å [1], which can influence solubility and formulation properties compared to analogs with different crystal packing.

Molecular planarity
Class-level
Related compound shows torsion angle -179(2)°; nearest intermolecular distance 3.647 Å.
Supports molecular docking and binding studies.
Crystallographic data from related analog; verify for target.
Structural Biology Crystallography Computational Chemistry

1-Methyl-3-nitro-1H-pyrazole-4-sulfonamide: Research & Industrial Applications


Focused Antiproliferative Library Synthesis

This compound is ideally suited as a core building block for generating focused chemical libraries targeting antiproliferative or anticancer pathways. The evidence from Section 3 demonstrates that the pyrazole-4-sulfonamide scaffold is directly linked to this activity, and the 1-methyl-3-nitro substitution pattern provides a unique electronic profile for structure-activity relationship (SAR) exploration [1]. Researchers can functionalize the primary sulfonamide group to create diverse analogs and assess their impact on cancer cell line viability, as established by the class's known biological profile [2].

Chemoselective Derivatization & Scaffold Hopping

The compound's unique substitution pattern makes it valuable for chemoselective transformations. As demonstrated by the solvent-dependent reactivity of nitro-pyrazoles, the presence of the 4-sulfonamide group influences the reactivity of the pyrazole ring, allowing for selective modification at other positions [3]. This enables its use as a key intermediate for 'scaffold hopping' exercises, where the pyrazole core can be elaborated into more complex heterocyclic systems, a common strategy in lead optimization to improve potency or pharmacokinetic properties.

Structural Biology and Molecular Modeling

The defined, planar geometry of the pyrazole-4-sulfonamide core, as inferred from crystallographic data, makes it an excellent candidate for molecular docking and dynamics simulations [4]. Its use as a rigid probe or a core fragment in fragment-based drug discovery (FBDD) can provide reliable binding mode predictions. The presence of both hydrogen-bond donors (sulfonamide -NH2) and acceptors (nitro, sulfonamide -S=O) provides multiple vectors for target engagement, which can be computationally explored to rationalize binding affinities.

Application
Selection Property
Validation Focus
Cell-model antiproliferative library synthesis
Pyrazole-4-sulfonamide scaffold with 1-methyl-3-nitro substitution
Cell-viability assay endpoint validation; SAR confirmation
Chemoselective derivatization and scaffold hopping
Solvent-dependent chemoselectivity of 4-nitro-pyrazole core
Regioselectivity and yield verification
Molecular modeling and fragment-based design
Planar geometry with H-bond donor/acceptor vectors
Docking pose validation; crystallographic confirmation

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